molecular formula C19H19N3OS B2934894 2-phenyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 1257546-57-8

2-phenyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2934894
CAS No.: 1257546-57-8
M. Wt: 337.44
InChI Key: SVJJPDRVRHKMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a tetrahydrobenzo[d]thiazole core linked to a phenyl-pyrrol substituent. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinases, antimicrobial agents, and enzyme inhibitors .

Properties

IUPAC Name

2-phenyl-2-pyrrol-1-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-18(21-19-20-15-10-4-5-11-16(15)24-19)17(22-12-6-7-13-22)14-8-2-1-3-9-14/h1-3,6-9,12-13,17H,4-5,10-11H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJJPDRVRHKMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C(C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Tetrahydrobenzothiazole Moiety: This can be achieved through a cyclization reaction involving a thiourea derivative and a suitable aldehyde or ketone.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the phenyl or pyrrole rings.

    Reduction: Reduced forms of the carbonyl or nitro groups, if present.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

2-phenyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological or inflammatory pathways.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure may impart interesting electronic or photophysical properties, making it useful in the development of new materials.

Mechanism of Action

The mechanism of action of 2-phenyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

  • Tetrahydrobenzo[b]thiophene Analogs: Compounds such as N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ylamino)acetamide (, Compound 21b) share a thiophene core instead of thiazole. The sulfur-containing thiophene lacks the nitrogen atom present in thiazole, reducing hydrogen-bonding capacity and altering electronic properties. This difference may explain lower kinase inhibition potency compared to thiazole derivatives .
  • In contrast, the target compound’s unsubstituted tetrahydro ring likely improves lipophilicity, favoring membrane permeability .

Substituent Effects

  • Phenyl-Pyrrol vs.
  • Acyclic vs. Cyclized Substituents: Antimicrobial dyes in , such as 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, feature acyclic chromophores, whereas the target compound’s pyrrol group is cyclized. Cyclization often improves metabolic stability and binding affinity due to reduced conformational flexibility .

Kinase Inhibition Potential

  • highlights thiophene-based acetamides as dual EGFR/HER2 inhibitors. The target compound’s thiazole core may offer superior binding to kinase ATP pockets due to nitrogen-mediated hydrogen bonding, though direct activity data are lacking .

Antimicrobial and Dyeing Properties

  • Heterocyclic dyes in with tetrahydrobenzo[b]thiophene systems show moderate to excellent fastness on fabrics. The target compound’s pyrrol group could enhance UV absorption (λmax shifts) due to extended conjugation, though its antimicrobial efficacy remains untested .

Physicochemical and Crystallographic Insights

  • Hydrogen Bonding and Crystal Packing : The pyrrol group in the target compound may form C–H···N or N–H···S interactions, similar to patterns observed in . In contrast, N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide () utilizes hydroxyl groups for stronger O–H···N hydrogen bonds, influencing solubility and crystallinity .
  • Lipophilicity and Solubility : The phenyl-pyrrol substituent increases logP compared to polar analogs like 2-(1,3-dioxoisoindolin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (), which contains a phthalimide group with higher aqueous solubility but lower membrane permeability .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Biological Activity/Properties Reference
Target Compound Benzo[d]thiazole Phenyl-pyrrol Potential kinase inhibition -
, Compound 21b Benzo[b]thiophene Cyano, pyrazolo-pyridine Cytotoxic vs. H1299 cells
, Dye 8a-d Benzo[b]thiophene Cyano, acyclic chromophores Antimicrobial, UV λmax 420–480 nm
, (S)-4 Benzo[d]thiazole 6-Hydroxy Enantiomeric synthesis intermediate
, Entry 27 Benzo[d]thiazole 1,3-Dioxoisoindolin-2-yl High solubility, low logP

Biological Activity

The compound 2-phenyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C19H20N2OSC_{19}H_{20}N_2OS, with a molecular weight of approximately 336.44 g/mol. Its structure features a pyrrole ring and a thiazole moiety, which are known for contributing to various biological activities.

Research indicates that compounds with similar structures often exhibit antimicrobial , anticancer , and anti-inflammatory properties. The biological activity can be attributed to the following mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives inhibit enzymes involved in cell proliferation and survival.
  • Intercalation with DNA : Some studies suggest that such compounds can intercalate with DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : These compounds may affect various signaling pathways related to inflammation and cancer progression.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to this compound:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) have demonstrated significant cytotoxic effects. For instance, derivatives in similar classes have shown IC50 values ranging from 0.0010.001 to 0.1μg/mL0.1\mu g/mL against these cell lines .
CompoundCell Line TestedIC50 Value (μg/mL)
Compound AMCF-70.0585
Compound BHCT1160.00217
Compound CHeLa0.0692

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Mechanism : Similar compounds have been shown to disrupt bacterial cell walls or interfere with protein synthesis.

Anti-inflammatory Activity

The anti-inflammatory effects are often linked to the modulation of cytokine production and inhibition of inflammatory pathways:

  • Case Studies : Research has indicated that certain derivatives exhibit reduced levels of pro-inflammatory cytokines in animal models .

Case Studies

  • Study on Anticancer Properties :
    • A recent study evaluated the efficacy of a related compound against prostate cancer cells (PC3). Results indicated a significant reduction in cell viability at concentrations as low as 0.005μg/mL0.005\mu g/mL .
  • Antimicrobial Efficacy :
    • In another study, a series of pyrrole derivatives were tested against various bacterial strains (e.g., E. coli, S. aureus). The results showed that certain modifications enhanced their antibacterial activity significantly compared to controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.